molecular formula C12H10BrN B1347636 4'-Bromo-[1,1'-biphenyl]-4-amine CAS No. 3365-82-0

4'-Bromo-[1,1'-biphenyl]-4-amine

Cat. No.: B1347636
CAS No.: 3365-82-0
M. Wt: 248.12 g/mol
InChI Key: YGPBKHKHMVGUFO-UHFFFAOYSA-N
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Description

4’-Bromo-[1,1’-biphenyl]-4-amine is an organic compound with the molecular formula C12H10BrN It consists of a biphenyl structure with a bromine atom attached to one phenyl ring and an amine group attached to the other phenyl ring

Biochemical Analysis

Biochemical Properties

4’-Bromo-[1,1’-biphenyl]-4-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P-450-dependent monooxygenases in rat hepatic microsomes . These interactions involve the reduction of 4’-Bromo-[1,1’-biphenyl]-4-amine to biphenyl, facilitated by electrochemically generated anion radicals . The nature of these interactions suggests that 4’-Bromo-[1,1’-biphenyl]-4-amine can act as a substrate for enzymatic reactions, influencing the activity of these enzymes.

Cellular Effects

The effects of 4’-Bromo-[1,1’-biphenyl]-4-amine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with cytochrome P-450 enzymes can lead to changes in the metabolic pathways within the cell . These changes can alter the expression of genes involved in detoxification processes and other metabolic functions, thereby impacting cellular homeostasis.

Molecular Mechanism

At the molecular level, 4’-Bromo-[1,1’-biphenyl]-4-amine exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s interaction with cytochrome P-450 enzymes involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity . This interaction can result in changes in gene expression, particularly genes involved in metabolic pathways and detoxification processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’-Bromo-[1,1’-biphenyl]-4-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4’-Bromo-[1,1’-biphenyl]-4-amine undergoes reduction to biphenyl in the presence of cationic micelles, indicating its potential degradation pathway . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression, which may have implications for its use in biochemical research.

Dosage Effects in Animal Models

The effects of 4’-Bromo-[1,1’-biphenyl]-4-amine vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects. Studies have indicated that high doses of 4’-Bromo-[1,1’-biphenyl]-4-amine can cause toxicity in animal models, affecting liver function and other vital organs . These findings highlight the importance of dosage considerations in the use of this compound in research.

Metabolic Pathways

4’-Bromo-[1,1’-biphenyl]-4-amine is involved in various metabolic pathways, particularly those mediated by cytochrome P-450 enzymes. The compound undergoes metabolic reduction to biphenyl, a process facilitated by cytochrome P-450-dependent monooxygenases . This metabolic pathway is crucial for the detoxification and elimination of the compound from the body, influencing metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, 4’-Bromo-[1,1’-biphenyl]-4-amine is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . The transport and distribution of 4’-Bromo-[1,1’-biphenyl]-4-amine are essential for understanding its cellular effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 4’-Bromo-[1,1’-biphenyl]-4-amine is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . These interactions can affect the compound’s activity and function, highlighting the importance of subcellular localization in its biochemical analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-[1,1’-biphenyl]-4-amine typically involves the bromination of biphenyl followed by the introduction of an amine group. One common method is the bromination of biphenyl using liquid bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out in a solvent like dichloroethane, and the temperature is controlled to ensure selective bromination at the desired position .

After bromination, the resulting 4-bromobiphenyl is subjected to a nucleophilic substitution reaction with an amine source, such as ammonia or an amine derivative, to introduce the amine group at the para position relative to the bromine atom .

Industrial Production Methods

Industrial production of 4’-Bromo-[1,1’-biphenyl]-4-amine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The bromination step is carefully monitored to achieve high yields and minimize by-products. The subsequent amination step is optimized for maximum conversion and purity of the final product.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Bromo-[1,1’-biphenyl]-4-amine is unique due to the presence of both bromine and amine functional groups, which provide a combination of reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

4-(4-bromophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPBKHKHMVGUFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40299436
Record name 4'-bromobiphenyl-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40299436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3365-82-0
Record name 3365-82-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130467
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4'-bromobiphenyl-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40299436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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